Dual Electrophilic Centers for Orthogonal Functionalization
1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- possesses two electrophilic centers with distinct reactivity profiles: the ketone carbonyl and the primary alkyl chloride. In contrast, 1-(5-chloro-2-methylphenyl)propan-1-one (CAS 1193779-97-3) lacks the 3-chloro leaving group entirely, while 3-chloropropiophenone (CAS 936-59-4) lacks the 5-chloro-2-methyl substitution pattern on the aromatic ring [1]. This structural distinction enables a sequential synthetic strategy: nucleophilic addition to the carbonyl (e.g., Grignard addition, imine formation, hydride reduction) can be performed first, followed by SN2 displacement of the terminal chloride using amines, thiols, or alkoxides, without competitive side-reactions at the ring-chlorine due to its relative inertness under these conditions . The target compound thus offers a pre-installed, orthogonally addressable biselectrophilic framework that is absent in the comparator molecules, providing a synthetic pathway diversity of at least two consecutive functionalization steps without intermediate protection .
| Evidence Dimension | Number of orthogonally addressable electrophilic sites available for sequential derivatization |
|---|---|
| Target Compound Data | Two electrophilic centers: ketone carbonyl (C=O) and primary alkyl chloride (CH2CH2Cl); aromatic C5-Cl is relatively inert under standard nucleophilic conditions |
| Comparator Or Baseline | 1-(5-chloro-2-methylphenyl)propan-1-one (CAS 1193779-97-3): one electrophilic center (ketone); 3-chloropropiophenone (CAS 936-59-4): two electrophilic centers but lacks ring-substitution directing effects |
| Quantified Difference | Target compound enables at least two consecutive, chemoselective transformations (carbonyl addition then SN2 displacement) vs. one productive electrophilic center in the des-chloroethyl analog |
| Conditions | Standard organic synthesis conditions; inferred from structural features and known reactivity of analogous biselectrophilic compounds |
Why This Matters
Procurement of the target compound provides a dual-handle intermediate capable of supporting two sequential functionalization steps, reducing total step-count and the need for intermediate protecting-group strategies compared to single-electrophile analogs.
- [1] PubChem. (2025). Compound Summary for CID 113333: 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/113333 View Source
